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Compound of Interest

Compound Name:
1-Bromo-4-fluoro-2-

(methoxymethoxy)benzene

Cat. No.: B179883 Get Quote

An In-Depth Technical Guide to 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and process development scientists on the chemical intermediate, 1-Bromo-4-fluoro-2-
(methoxymethoxy)benzene. We will delve into its physicochemical properties, provide

anticipated spectroscopic signatures for its characterization, outline a robust synthetic protocol,

discuss its strategic applications in organic synthesis, and cover essential safety and handling

procedures. The narrative is grounded in established chemical principles, providing not just

protocols, but the scientific rationale that underpins them.

Introduction: A Versatile Building Block for Complex
Synthesis
1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is a strategically designed aromatic building

block. Its utility in modern organic synthesis, particularly in the realm of drug discovery and

materials science, stems from its trifecta of functional handles:

Aryl Bromide: Serves as a versatile precursor for a wide array of transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the

formation of carbon-carbon and carbon-heteroatom bonds.
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Aryl Fluoride: The fluorine atom can significantly modulate the physicochemical and ADME

(absorption, distribution, metabolism, and excretion) properties of a target molecule, often

improving metabolic stability and binding affinity.[1]

Methoxymethyl (MOM) Ether: A robust, yet readily cleavable, protecting group for the

phenolic oxygen. It is stable to a wide range of nucleophilic and organometallic reagents

used in cross-coupling reactions but can be selectively removed under mild acidic conditions

to unmask the phenol for subsequent functionalization.

This combination allows for a modular and sequential approach to the synthesis of complex

molecular architectures, making it a valuable intermediate for constructing novel

pharmaceutical agents and functional materials.

Section 1: Chemical Identity and Physicochemical
Properties
Precise identification is paramount for any chemical reagent. The key identifiers and properties

of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene are summarized below. While

experimentally determined physical data is not widely published, the following table provides

calculated values and data from closely related analogs to offer a reliable estimation.
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Property Value Source

IUPAC Name
1-Bromo-4-fluoro-2-

(methoxymethoxy)benzene
-

CAS Number 1017779-88-9 -

Molecular Formula C₈H₈BrFO₂ [2]

Molecular Weight 235.05 g/mol Calculated

Appearance
Anticipated to be a colorless to

pale yellow liquid
Analogy to[3][4]

Boiling Point
Not available (Predicted to be

>200 °C at 760 mmHg)
-

Density
Not available (Predicted to be

~1.5-1.6 g/mL)
Analogy to[4]

Solubility

Insoluble in water; Soluble in

common organic solvents

(DCM, THF, Ethyl Acetate,

etc.)

Analogy to[4]

Chemical Structure of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

Click to download full resolution via product page

Caption: Chemical Structure of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene.

Section 2: Anticipated Spectroscopic Signatures
While a dedicated public spectral database for this specific compound is sparse, its structure

allows for the confident prediction of its key spectroscopic features. These predictions are
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invaluable for reaction monitoring and quality control.

¹H NMR (400 MHz, CDCl₃):

Aromatic Region (δ 6.8-7.5 ppm): Three protons on the benzene ring will exhibit complex

splitting patterns due to H-H and H-F coupling.

MOM Methylene (δ ~5.2 ppm): A characteristic singlet integrating to 2H for the -O-CH₂-O-

group.

MOM Methyl (δ ~3.5 ppm): A sharp singlet integrating to 3H for the -O-CH₃ group.

¹³C NMR (101 MHz, CDCl₃):

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected, with the carbon

attached to fluorine showing a large C-F coupling constant.

MOM Methylene (δ ~95 ppm): The -O-CH₂-O- carbon.

MOM Methyl (δ ~56 ppm): The -O-CH₃ carbon.

Mass Spectrometry (EI-MS):

The molecular ion peak (M⁺) will appear as a characteristic doublet of nearly equal

intensity at m/z 234 and 236, corresponding to the natural abundance of the bromine

isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy:

~2850-3000 cm⁻¹: C-H stretching from the aromatic ring and methyl/methylene groups.

~1500-1600 cm⁻¹: C=C aromatic ring stretching.

~1250 cm⁻¹: C-F stretching.

~1000-1150 cm⁻¹: Strong C-O stretching from the ether and acetal functionalities.

Section 3: Synthesis and Purification
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The most direct and logical synthesis of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene
involves the protection of a commercially available phenol precursor.

Proposed Synthetic Pathway: MOM Protection
The synthesis proceeds via the protection of the hydroxyl group of 2-Bromo-5-fluorophenol

using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

2-Bromo-5-fluorophenol
(Starting Material)

MOM-Cl, DIPEA
DCM, 0°C to RT

Reaction Aqueous Work-up
& Extraction

1-Bromo-4-fluoro-2-
(methoxymethoxy)benzene

Silica Gel
Chromatography

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
Warning: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled

with extreme caution in a certified chemical fume hood using appropriate personal protective

equipment (PPE).

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, add 2-Bromo-5-fluorophenol (1.0 eq.). Dissolve the starting material in anhydrous

dichloromethane (DCM, approx. 0.2 M).

Base Addition: Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the

solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.)

dropwise. The choice of a hindered, non-nucleophilic base like DIPEA is critical to prevent

side reactions with the alkylating agent.

MOM Protection: Add freshly distilled chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise

to the cold solution over 15 minutes. A cloudy precipitate of diisopropylethylammonium

chloride will form.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16

hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing
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the consumption of the starting phenol.

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous

solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer

with DCM (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. The crude product should be purified by flash

column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure

1-Bromo-4-fluoro-2-(methoxymethoxy)benzene. The protocol is adapted from similar,

well-established MOM protection procedures.[5]

Section 4: Key Reactions and Applications in Drug
Development
The primary utility of this reagent is as a linchpin in multi-step syntheses. The aryl bromide is

typically addressed first, followed by the deprotection and functionalization of the phenol.

Core Application: Suzuki-Miyaura Cross-Coupling
A prime example is the Suzuki-Miyaura coupling, a powerful method for C-C bond formation

that is widely used in the pharmaceutical industry.[6] In this reaction, the aryl bromide is

coupled with an organoboron reagent.
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Reactants

Reaction Conditions

Products

1-Bromo-4-fluoro-2-
(methoxymethoxy)benzene

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/H₂O)

Arylboronic Acid
R-B(OH)₂

Coupled Biaryl Product

Suzuki Coupling
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Caption: Representative Suzuki-Miyaura cross-coupling reaction pathway.

Strategic Insight: This reaction constructs the core carbon skeleton of the target molecule. The

MOM protecting group remains intact under these conditions. In a subsequent step, the MOM

group can be cleaved with an acid (e.g., HCl in methanol) to reveal the phenol. This newly

exposed hydroxyl group can then be used as a handle for further modifications, such as

etherification, esterification, or as a directing group for further aromatic substitution. This

strategic protection-coupling-deprotection sequence is a cornerstone of modern synthetic

chemistry for building complexity in a controlled manner, a vital approach in the discovery of

new bioactive molecules.[7]

Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Bromo-4-fluoro-2-
(methoxymethoxy)benzene is not readily available, a hazard assessment can be made based
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on its functional groups and data from analogous compounds.

Hazard Classification (Anticipated):

Harmful if swallowed.[8]

Causes skin irritation.[8][9]

Causes serious eye irritation.[10]

May cause respiratory irritation.[10]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full

body coverage.

Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical

fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[11]

Handling and Storage:

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong

oxidizing agents.[9][11]

Keep container tightly sealed.

Avoid breathing vapors and contact with skin and eyes.[9]

Spill and Disposal:

In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a

suitable container for chemical waste disposal.[8][10]

Dispose of waste in accordance with local, state, and federal regulations.
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This information is intended as a guide and is not a substitute for a thorough risk assessment

before use. Always consult the most current SDS for any chemical before handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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